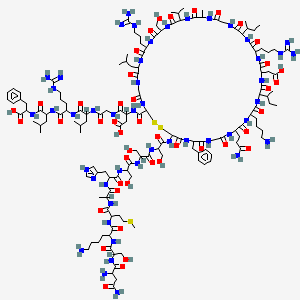![molecular formula C20H18O6 B13394034 16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)
16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viridiol is a furanosteroid, a class of polycyclic natural products isolated from fungi. It is closely related to viridin and wortmannin, which are known for their potent biological activities, particularly as inhibitors of phosphoinositide 3-kinases . Viridiol has a highly oxygenated skeleton containing a tetracyclic structure and a furan ring, making it a compound of significant interest in both synthetic chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of viridiol involves several steps to construct its complex polycyclic structure. One reported method includes the use of metal-hydride hydrogen atom transfer (MHAT) radical cyclization to form the tetracyclic ring system . This method involves the use of palladium acetate (Pd(OAc)2) as a catalyst under specific conditions to promote dehydrogenation and cyclization reactions .
Industrial Production Methods
While detailed industrial production methods for viridiol are not extensively documented, the synthesis typically involves multi-step organic reactions that are scalable for larger production. The use of advanced synthetic techniques and catalysts is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Viridiol undergoes various chemical reactions, including:
Oxidation: Viridiol can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Substitution reactions, particularly at the furan ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of viridiol include palladium acetate (Pd(OAc)2), hydrogen donors for MHAT reactions, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of viridiol include its oxidized and reduced derivatives, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Viridiol has a wide range of scientific research applications, including:
Mecanismo De Acción
Viridiol exerts its effects primarily by inhibiting phosphoinositide 3-kinases, a family of enzymes involved in cell growth, proliferation, and survival . The inhibition occurs through the formation of a covalent bond between the amino group in a lysine side chain of the enzyme and the electrophilic furan ring of viridiol . This irreversible inhibition disrupts the enzyme’s activity, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Viridiol is structurally and functionally similar to other furanosteroids, including:
Viridin: Another potent inhibitor of phosphoinositide 3-kinases with a similar tetracyclic structure.
Wortmannin: Known for its inhibitory effects on phosphoinositide 3-kinases and other kinases, but with rapid degradation in serum.
Demethoxyviridiol: A derivative of viridiol with a slightly modified structure.
Nodulisporiviridin E: A related compound with similar biological activities.
Uniqueness
Viridiol’s uniqueness lies in its specific structural features, such as the highly oxygenated tetracyclic skeleton and the furan ring, which contribute to its potent biological activities . Its stability and inhibitory effects on phosphoinositide 3-kinases make it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFRYPNQHUUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5R,8aS)-3-Phenyl-3,5,6,7,8,8a-hexahydro-2H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B13393974.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13393980.png)
![5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B13393991.png)
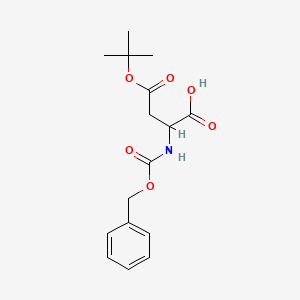
![7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13393997.png)
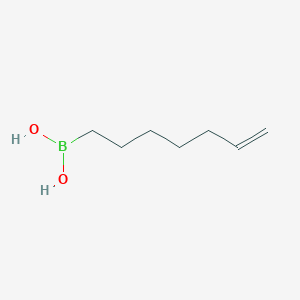
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)
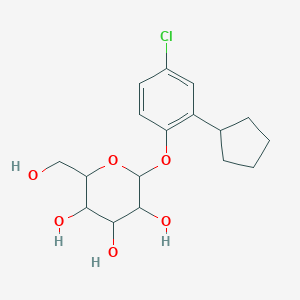
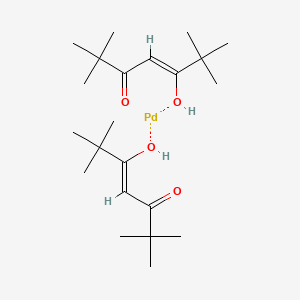
![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13394038.png)
